molecular formula C21H30N2O B157724 alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide CAS No. 1606-09-3

alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide

Cat. No. B157724
CAS RN: 1606-09-3
M. Wt: 326.5 g/mol
InChI Key: RPVBPDPLQFCQRB-UHFFFAOYSA-N
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Description

Alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide, commonly referred to as lidocaine, is a local anesthetic medication that is commonly used in a variety of medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the transmission of nerve impulses, which helps to reduce pain and discomfort during medical procedures. In

Mechanism Of Action

Lidocaine works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into nerve cells, which are necessary for the generation of nerve impulses. By blocking the transmission of nerve impulses, lidocaine helps to reduce pain and discomfort during medical procedures.

Biochemical And Physiological Effects

Lidocaine has a number of biochemical and physiological effects. It can cause local vasodilation, which can help to reduce pain and discomfort by increasing blood flow to the affected area. Lidocaine can also cause a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiac arrhythmias.

Advantages And Limitations For Lab Experiments

Lidocaine has a number of advantages and limitations for lab experiments. One advantage is that it is a widely available and inexpensive local anesthetic, which makes it a popular choice for many researchers. Additionally, lidocaine has a well-established safety profile and is generally considered to be safe for use in humans. However, one limitation of lidocaine is that it can have variable effects depending on the concentration and route of administration, which can make it difficult to control in some experiments.

Future Directions

There are a number of future directions for lidocaine research. One potential area of research is the development of new formulations of lidocaine that can provide longer-lasting pain relief. Additionally, lidocaine may have potential as a treatment for various neurological disorders, and further research in this area may be warranted. Finally, there may be opportunities to explore the use of lidocaine in combination with other medications to enhance its therapeutic effects.

Synthesis Methods

Lidocaine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylphenylacetamide, which is then reacted with 1-naphthylacetyl chloride to form lidocaine.

Scientific Research Applications

Lidocaine has a wide range of scientific research applications. It is commonly used as a local anesthetic during medical procedures such as dental work, minor surgeries, and biopsies. Lidocaine is also used in cardiac arrhythmia management and as a treatment for chronic pain. Additionally, lidocaine has been studied for its potential use as a treatment for various neurological disorders such as epilepsy and neuropathic pain.

properties

CAS RN

1606-09-3

Product Name

alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanamide

InChI

InChI=1S/C21H30N2O/c1-5-23(6-2)15-14-21(16(3)4,20(22)24)19-13-9-11-17-10-7-8-12-18(17)19/h7-13,16H,5-6,14-15H2,1-4H3,(H2,22,24)

InChI Key

RPVBPDPLQFCQRB-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N

Canonical SMILES

CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N

synonyms

α-[2-(Diethylamino)ethyl]-α-isopropyl-1-naphthaleneacetamide

Origin of Product

United States

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